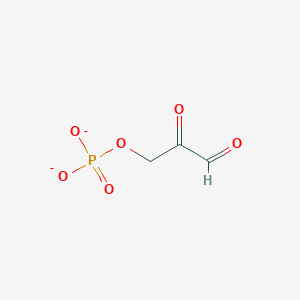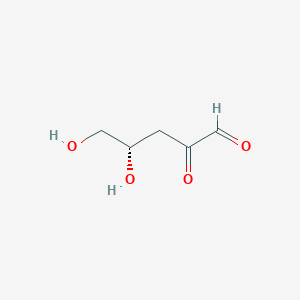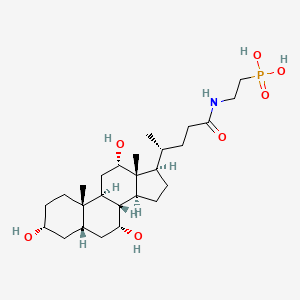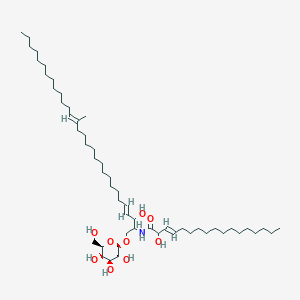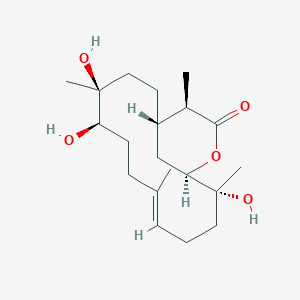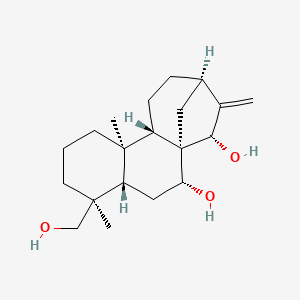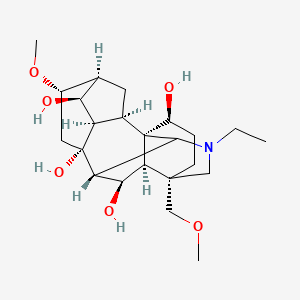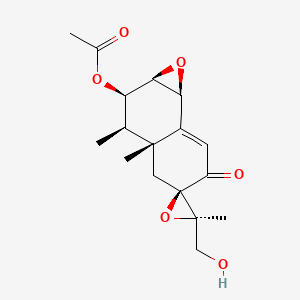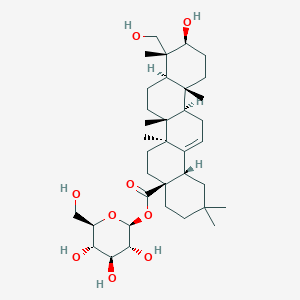![molecular formula C24H43NO13 B1259068 methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)
methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 3-(beta-D-glycopyranosylthio)propanoate and its derivatives, related to the target compound, have been studied for their behavior under radical-mediated bromination conditions. These studies are fundamental in understanding the chemical behavior of similar structured compounds (Czifrák & Somsák, 2009).
Application in Synthetic Vaccines and Drug Delivery
- Research on carbohydrate-based templates, including those related to the target compound, shows their potential in developing synthetic vaccines and drug delivery systems. This application leverages the unique properties of such compounds for biomedical purposes (McGeary, Jablonkai, & Toth, 2001).
Development of Glycosylation Techniques
- Techniques for glycosylation of compounds structurally similar to the target molecule have been developed, contributing to advancements in carbohydrate chemistry and the synthesis of complex molecules (Jacquinet, 1990).
Role in Exopolysaccharide Characterization
- Studies on the characterization of exopolysaccharides produced by certain bacteria have identified compounds structurally related to the target molecule. This research is crucial in understanding bacterial polysaccharides and their applications (Faber, van Haaster, Kamerling, & Vliegenthart, 2002).
Applications in the Synthesis of Complex Carbohydrates
- Research on the synthesis of complex carbohydrates, similar to the target compound, plays a vital role in the development of methodologies for synthesizing structurally challenging molecules (Bélot & Jacquinet, 2000).
Oxidation Studies
- Oxidation studies on glycosides, including those related to the target compound, contribute to the understanding of carbohydrate chemistry and the development of new synthetic methodologies (Banoub & Michon, 1982).
Eigenschaften
Produktname |
methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate |
|---|---|
Molekularformel |
C24H43NO13 |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C24H43NO13/c1-13(28)25-17-22(38-24-21(33)20(32)18(30)14(11-26)37-24)19(31)15(12-27)36-23(17)35-10-8-6-4-3-5-7-9-16(29)34-2/h14-15,17-24,26-27,30-33H,3-12H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19-,20+,21-,22-,23-,24+/m1/s1 |
InChI-Schlüssel |
QCWPROARBPOGDI-CYABAIRNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC(=O)OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCCCCC(=O)OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



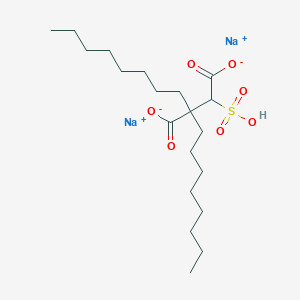
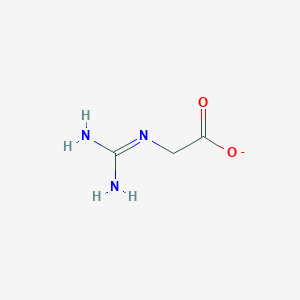
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
